2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Adenylyl cyclase 1 inhibition chronic pain structure–activity relationship

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one (CAS 1170363-87-7) is a heterobifunctional pyrazolyl-pyrimidinone compound (molecular formula C₁₀H₁₃N₅O, MW 219.24) that serves as the core scaffold and key synthetic intermediate for a patented class of adenylyl cyclase type 1 (AC1) inhibitors under development for chronic pain, opioid dependence, and alcohol use disorder. The molecule bears a primary aromatic amine at the pyrazole 5-position, enabling versatile derivatization into amide, urea, and sulfonamide analogs, while the 6-ethyl substituent on the pyrimidinone ring has been shown in structure–activity relationship (SAR) studies to be optimal for AC1 inhibitory potency within this series.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 1170363-87-7
Cat. No. B1449792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
CAS1170363-87-7
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N
InChIInChI=1S/C10H13N5O/c1-3-7-5-9(16)13-10(12-7)15-8(11)4-6(2)14-15/h4-5H,3,11H2,1-2H3,(H,12,13,16)
InChIKeyXPEUDXYKRDHTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one (CAS 1170363-87-7): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one (CAS 1170363-87-7) is a heterobifunctional pyrazolyl-pyrimidinone compound (molecular formula C₁₀H₁₃N₅O, MW 219.24) that serves as the core scaffold and key synthetic intermediate for a patented class of adenylyl cyclase type 1 (AC1) inhibitors under development for chronic pain, opioid dependence, and alcohol use disorder [1]. The molecule bears a primary aromatic amine at the pyrazole 5-position, enabling versatile derivatization into amide, urea, and sulfonamide analogs, while the 6-ethyl substituent on the pyrimidinone ring has been shown in structure–activity relationship (SAR) studies to be optimal for AC1 inhibitory potency within this series [2]. Commercial availability is documented through multiple vendors at purities of ≥95% .

Why Generic Substitution Fails for CAS 1170363-87-7: Scaffold-Specific SAR Constraints and Synthetic Tractability


Although the pyrazolyl-pyrimidinone chemotype encompasses numerous variants, substitution at the 6-position of the pyrimidinone ring and at the pyrazole 3- and 5-positions dictates both biological activity and synthetic utility in ways that preclude generic interchanging. Published SAR data demonstrate that the 6-ethyl substituent present in CAS 1170363-87-7 confers a sevenfold improvement in AC1 inhibitory potency compared to the 2-ethyl regioisomer, and that the free 5-amino group is the essential handle for late-stage diversification into amide-based inhibitors with cellular IC₅₀ values as low as 0.25 μM [1]. Replacing the 6-ethyl with smaller (methyl, IC₅₀ >30 μM) or other alkyl groups alters both potency and selectivity versus the AC8 isoform [1]. Furthermore, the amide-bearing first-generation compounds derived from this amine intermediate were subsequently found to suffer from poor aqueous solubility, a liability that the second-generation amine-linked series addressed by removing the amide carbonyl to introduce rotational freedom [2]. Consequently, procurement of the precise amine building block—rather than a look-alike pyrazolyl-pyrimidinone—is a prerequisite for reproducing published SAR, synthesizing patent-exemplified analogs, or conducting solubility-optimization studies.

Quantitative Comparative Evidence for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one: Potency, Selectivity, and Physicochemical Differentiation


6-Ethyl vs. 2-Ethyl Regioisomer: Sevenfold AC1 Potency Advantage Driven by Substitution Position

In the pyrazolyl-pyrimidinone amide series, the 3-ethyl benzamide analog (compound 20, derived from the 6-ethyl-pyrimidinone scaffold corresponding to CAS 1170363-87-7) exhibited an AC1 cellular IC₅₀ of 0.44 μM, which was sevenfold more potent than the 2-ethyl regioisomer (compound 19, AC1 IC₅₀ = 3.1 μM) [1]. This demonstrates that the 6-ethyl substitution pattern—the exact connectivity present in CAS 1170363-87-7—is a critical determinant of target engagement.

Adenylyl cyclase 1 inhibition chronic pain structure–activity relationship

6-Ethyl vs. 6-Methyl Scaffold: Dramatic Improvement in AC1 Potency (IC₅₀ >30 μM to 0.44 μM)

SAR data from the 2022 optimization study reveal that the 6-methyl pyrimidinone scaffold (compound 7, the direct methyl analog of CAS 1170363-87-7) is essentially inactive against AC1, with an IC₅₀ >30 μM [1]. In contrast, the amide derivatives built from the 6-ethyl scaffold (CAS 1170363-87-7) achieve AC1 IC₅₀ values ranging from 0.36 to 0.44 μM in the same assay system [1]. This >68-fold difference underscores that the ethyl group is functionally non-negotiable for AC1 activity.

AC1 inhibitor optimization alkyl substitution effects cellular pharmacology

AC8 Selectivity Profile: 6-Ethyl Alkyl Series Shows Reduced Off-Target AC8 Inhibition vs. Halogenated Analogs

In the 2022 J. Med. Chem. study, the 6-ethyl-containing alkyl amide series (compounds 16, 17, 20, 21) exhibited AC8 inhibition in the range of 11–28% when tested at the AC1 IC₉₀ concentration, whereas halogenated analogs (F, Cl, Br) showed substantially higher AC8 inhibition ranging from 15% to 55% [1]. The 3-ethyl derivative 20 showed 27% AC8 inhibition and the 4-ethyl derivative 21 showed 11% AC8 inhibition [1]. Because AC8 is implicated in learning and memory processes, lower AC8 engagement is a desirable selectivity feature.

isoform selectivity AC8 counter-screening CNS safety

Patent-Validated Preferred Scaffold: R₁ = Ethyl, R₂ = Methyl as Optimal Substitution Pattern for AC1 Inhibition

In granted US Patent 11,690,844 B2 (and related priority filings), the Markush claims specifically recite R₁ = ethyl and R₂ = methyl as preferred embodiments (claims 2–3), which correspond exactly to the substitution pattern of CAS 1170363-87-7 [1]. The patent discloses AC1 IC₅₀ values for representative compounds incorporating this scaffold, with preferred embodiments showing cellular IC₅₀ values below 1 μM [1]. Generically substituted pyrazolyl-pyrimidinones lacking the ethyl/methyl combination fall outside the preferred claim scope and lack the demonstrated potency advantage.

intellectual property composition of matter lead scaffold

Poor Aqueous Solubility as a Scaffold Liability: CAS 1170363-87-7 Amine Enables Second-Generation Solubility Optimization

The 2024 J. Med. Chem. study explicitly states that the first-generation pyrazolyl-pyrimidinone scaffold—the amide series derived from CAS 1170363-87-7—'suffered from poor aqueous solubility' [1]. The free amine CAS 1170363-87-7 was subsequently used to synthesize amine-linked second-generation analogs (series 7-1A to 7-62A) that replaced the amide carbonyl with a methylene linker, introducing rotational freedom that improved aqueous solubility to 74 ± 7 μM for the lead compound 7-47A [1]. This positions CAS 1170363-87-7 as a versatile intermediate for both first-generation amide probes (for potency benchmarking) and second-generation amine-linked analogs (for solubility-optimized development candidates).

aqueous solubility drug-like properties lead optimization

Divergent Synthetic Versatility: Single Amine Intermediate Enables Both Amide and Amine-Linked Analog Series

The 5-amino group of CAS 1170363-87-7 serves as the universal diversification point for two structurally and pharmacologically distinct analog series reported across two major J. Med. Chem. publications: (a) amide-linked first-generation analogs (compounds 1–40, 2022 paper [1]) and (b) amine-linked second-generation analogs (compounds 7-1A to 7-62A and 7-1B to 7-62B, 2024 paper [2]). Acylation of the amine yields amides; reductive amination or direct alkylation yields amine-linked analogs. This divergent synthetic capability is not shared by analogs lacking the free 5-NH₂ group (e.g., N-acetylated or N-methylated derivatives), which are terminal compounds incapable of further diversification.

medicinal chemistry parallel synthesis building block

Procurement-Driven Application Scenarios for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one (CAS 1170363-87-7)


AC1 Inhibitor Lead Optimization and SAR Expansion for Chronic Pain Programs

Medicinal chemistry teams targeting adenylyl cyclase type 1 (AC1) for non-opioid chronic pain therapeutics can use CAS 1170363-87-7 as the validated starting scaffold for parallel amide library synthesis. The 6-ethyl substitution has been demonstrated to confer a sevenfold potency advantage over the 2-ethyl regioisomer (AC1 IC₅₀ 0.44 μM vs. 3.1 μM), and the free amine enables rapid diversification into amide analogs with cellular IC₅₀ values as low as 0.25 μM [1]. This application is directly supported by the SAR framework established in the 2022 J. Med. Chem. optimization study [1].

Second-Generation Solubility-Improved AC1 Probe Development

The documented poor aqueous solubility of the first-generation amide series derived from this amine building block represents both a known liability and a research opportunity [2]. Research groups pursuing solubility-optimized AC1 inhibitors can employ CAS 1170363-87-7 to synthesize amine-linked analogs (via reductive amination or alkylation), following the strategy validated by the 2024 J. Med. Chem. study that achieved aqueous solubility of 74 ± 7 μM for lead compound 7-47A while maintaining sub-micromolar AC1 potency [2].

In Vivo Pharmacological Studies Requiring AC1-Selective Tool Compounds with Favorable AC8 Selectivity

For behavioral pharmacology studies in rodent models of inflammatory pain (e.g., complete Freund's adjuvant model), compounds derived from CAS 1170363-87-7 offer a measurable AC1-over-AC8 selectivity advantage. The ethyl-alkyl amide series shows AC8 inhibition of only 11–28%, compared to 15–55% for halogenated analogs [1]. This reduced AC8 engagement is critical for minimizing cognitive confounds, as AC8 is implicated in learning and memory processes [1]. A representative analog from this series has demonstrated modest antiallodynic efficacy in a mouse CFA inflammatory pain model [1].

Patent-Enabled Chemical Biology and Target Validation Studies

Academic and industrial laboratories conducting target validation for AC1 in chronic pain, opioid dependence, or alcohol use disorder indications can rely on CAS 1170363-87-7 to synthesize compounds falling within the preferred claim scope of US Patent 11,690,844 B2 [3]. The patent explicitly recites R₁ = ethyl and R₂ = methyl as preferred embodiments (claims 2–3), making derivatives of this scaffold the most legally and scientifically defensible tool compounds for AC1 target engagement studies [3].

Quote Request

Request a Quote for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.